North-methanocarbathymidine
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Overview
Description
North-methanocarbathymidine is a synthetic nucleoside analogue of thymidine. It is known for its antiviral properties, particularly against herpesviruses, orthopoxviruses, and HIV . Despite its promising antiviral activity, it has not yet been introduced into clinical use .
Preparation Methods
The synthesis of North-methanocarbathymidine involves the incorporation of a pseudosugar with a fixed Northern conformation. The synthetic route typically includes the following steps :
Formation of the bicyclo[3.1.0]hexane ring system: This is achieved through a series of cyclization reactions.
Introduction of the hydroxymethyl group: This step involves the selective hydroxylation of the bicyclo[3.1.0]hexane ring.
Coupling with the pyrimidine base: The final step involves coupling the modified sugar with a pyrimidine base to form this compound.
Chemical Reactions Analysis
North-methanocarbathymidine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxymethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
North-methanocarbathymidine has several scientific research applications:
Antiviral Research: It has shown potent antiviral activity against herpes simplex virus types 1 and 2, as well as orthopoxviruses.
Cancer Research: It has been investigated for its potential use in suicide gene therapy for cancer, particularly in cells expressing herpes simplex thymidine kinase.
Biochemical Studies: It is used to study the conformational preferences of kinases and polymerases.
Mechanism of Action
North-methanocarbathymidine exerts its effects by inhibiting viral DNA synthesis. It is a substrate for type I thymidine kinase in herpes simplex virus and type II thymidine kinase in orthopoxviruses . Once phosphorylated by these enzymes, it inhibits viral DNA polymerase, thereby preventing viral replication .
Comparison with Similar Compounds
North-methanocarbathymidine is unique due to its fixed Northern conformation and its broad-spectrum antiviral activity. Similar compounds include:
Ganciclovir: Another antiviral nucleoside analogue used to treat herpesvirus infections.
Cidofovir: An antiviral drug used to treat cytomegalovirus infections.
Acyclovir: A widely used antiviral drug for herpes simplex virus infections.
This compound’s uniqueness lies in its conformational rigidity and its ability to inhibit a wide range of viruses, making it a promising candidate for further research and development.
Biological Activity
North-Methanocarbathymidine (N-MCT) is a conformationally locked nucleoside analog that has garnered significant attention for its antiviral properties, particularly against herpesviruses and orthopoxviruses. This article reviews the biological activity of N-MCT, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
N-MCT is characterized by a pseudosugar moiety locked in the northern conformation, which enhances its stability and affinity for viral thymidine kinases (TKs). The compound is specifically phosphorylated by viral TKs, leading to the formation of its active triphosphate metabolite (N-MCT-TP). This metabolite inhibits viral DNA synthesis, making N-MCT a potent antiviral agent.
Key Mechanisms:
- Selective Phosphorylation : N-MCT is preferentially phosphorylated by viral TKs, which are expressed in virus-infected cells but not in uninfected cells. This selectivity minimizes cytotoxic effects on healthy cells .
- Inhibition of Viral Replication : The triphosphate form of N-MCT effectively inhibits the activity of viral DNA polymerases, crucial for the replication of herpes simplex virus (HSV) and Kaposi's sarcoma-associated herpesvirus (KSHV) .
Efficacy Against Viruses
N-MCT has demonstrated significant antiviral activity in both in vitro and in vivo studies. Below is a summary of its efficacy against various viruses:
In Vitro Studies
In laboratory settings, N-MCT has shown remarkable potency against KSHV and HSV. For instance, a study indicated that N-MCT had an IC50 significantly lower than those of established antiviral drugs such as cidofovir (CDV) and ganciclovir (GCV), showcasing its potential as a more effective treatment option .
In Vivo Studies
Research involving murine models has further validated the efficacy of N-MCT:
- Orthopoxvirus Infections : Mice treated with N-MCT exhibited reduced mortality rates when infected with orthopoxviruses compared to control groups receiving standard treatments like ACV or CDV .
- Dosage and Administration : Administering low doses of N-MCT orally resulted in significant reductions in viral loads and improved survival rates in infected mice .
Safety Profile
Safety assessments have shown that N-MCT exhibits minimal cytotoxicity at therapeutic concentrations. In studies involving BCBL-1 cells and other cell lines, no significant cytotoxic effects were observed at concentrations up to 200 μM, indicating a favorable safety profile for potential therapeutic use .
Properties
CAS No. |
156126-12-4 |
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Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1 |
InChI Key |
NOWRLNPOENZFHP-ARHDFHRDSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O |
Synonyms |
(North)-methanocarbathymidine; [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione; 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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